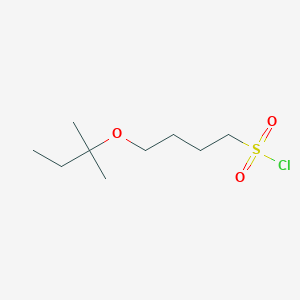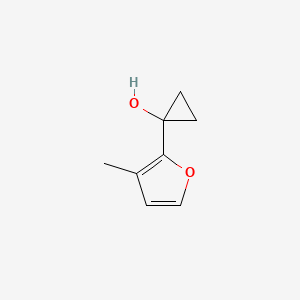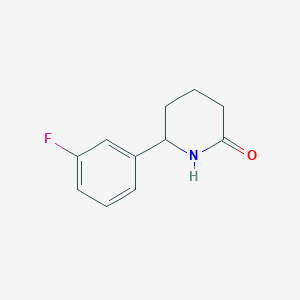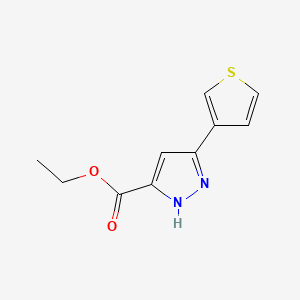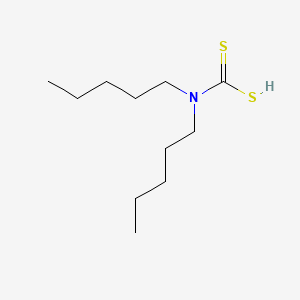
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tert-butyldimethylsilyl-protected hydroxymethyl group. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Métodos De Preparación
The synthesis of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group.
Diazirine Formation: The trifluoromethyl group is introduced through a series of reactions, often involving the use of trifluoromethyl iodide and a base.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of sensitive intermediates.
Análisis De Reacciones Químicas
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Photolysis: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Aplicaciones Científicas De Investigación
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and to map binding sites.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various bonds, allowing the compound to form covalent bonds with target molecules. This property is exploited in photoaffinity labeling to study molecular interactions.
Comparación Con Compuestos Similares
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine can be compared with other diazirine compounds:
3-(Trifluoromethyl)-3H-diazirine: Lacks the tert-butyldimethylsilyl-protected hydroxymethyl group, making it less versatile in certain applications.
3-(4-Hydroxymethylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but without the silyl protection, making it more reactive and less stable.
3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Lacks the hydroxymethyl group, limiting its use in specific labeling applications.
The unique combination of the trifluoromethyl group and the tert-butyldimethylsilyl-protected hydroxymethyl group in this compound provides it with distinct reactivity and stability, making it a valuable tool in various scientific research fields.
Propiedades
Fórmula molecular |
C15H21F3N2OSi |
|---|---|
Peso molecular |
330.42 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]silane |
InChI |
InChI=1S/C15H21F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9H,10H2,1-5H3 |
Clave InChI |
KIPAZKFPWLONFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


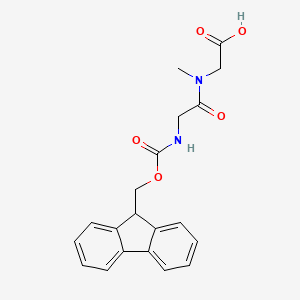
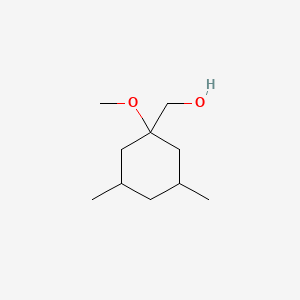


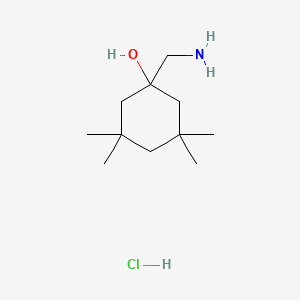


![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
